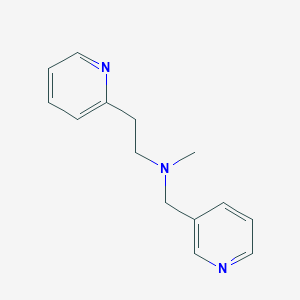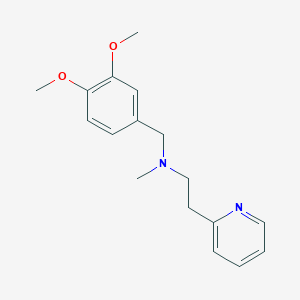![molecular formula C21H25BrN2O2 B247779 2-(4-BROMOPHENOXY)-1-[4-(4-ETHYLBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B247779.png)
2-(4-BROMOPHENOXY)-1-[4-(4-ETHYLBENZYL)PIPERAZINO]-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BROMOPHENOXY)-1-[4-(4-ETHYLBENZYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(4-ETHYLBENZYL)PIPERAZINO]-1-ETHANONE typically involves the following steps:
Formation of the Bromophenoxy Intermediate: This step involves the bromination of phenol to form 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-bromophenoxy.
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent to form 4-(4-ethylbenzyl)piperazine.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the piperazine intermediate under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the ethylbenzyl group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(4-ETHYLBENZYL)PIPERAZINO]-1-ETHANONE would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. This compound might bind to a specific receptor, altering its signaling pathway and leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone
- 2-(4-Fluorophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone
- 2-(4-Methylphenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone
Uniqueness
The presence of the bromine atom in 2-(4-BROMOPHENOXY)-1-[4-(4-ETHYLBENZYL)PIPERAZINO]-1-ETHANONE may confer unique properties, such as increased reactivity in substitution reactions or enhanced binding affinity to certain biological targets.
Propriétés
Formule moléculaire |
C21H25BrN2O2 |
|---|---|
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H25BrN2O2/c1-2-17-3-5-18(6-4-17)15-23-11-13-24(14-12-23)21(25)16-26-20-9-7-19(22)8-10-20/h3-10H,2,11-16H2,1H3 |
Clé InChI |
SSGOFUOBNXNZLC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
SMILES canonique |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane](/img/structure/B247698.png)
![1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247699.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247702.png)
![1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane](/img/structure/B247703.png)




![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B247714.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B247716.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B247717.png)
![N-[2-(4-chlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B247719.png)
